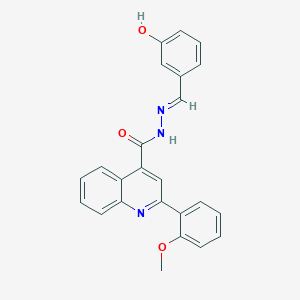

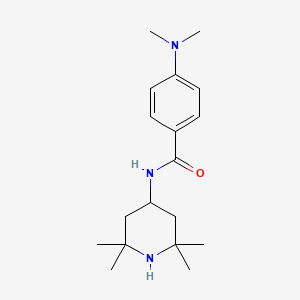

![molecular formula C12H7N3O3S B5556662 5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has evolved to more efficient methods. Initially, these compounds required a multi-step synthesis with several purification stages. However, a greener approach has been developed, allowing for a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by step economy, reduced catalyst load, and simplified purification processes (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is crucial for their reactivity and properties. X-ray diffraction analysis and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate their structures. These compounds exhibit significant interactions within their crystal structures, such as π-π stacking and hydrogen bonding, which are essential for understanding their chemical behavior (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are influenced by the compound's electronic structure and reactivity, which can be studied through quantum chemical calculations. The introduction of functional groups, such as the nitro group in "5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one," can significantly affect the compound's reactivity and properties (Mamarahmonov et al., 2014).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and stability, are determined by their molecular structure and functional groups. These properties are essential for the compound's applications and handling. Studies on similar compounds have shown that modifications to the molecular structure can lead to significant changes in physical properties (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties of "5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one" are influenced by its functional groups and the thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of the nitro group and its position relative to the thieno[2,3-d]pyrimidin-4(3H)-one core can affect the compound's acidity, basicity, and reactivity towards various reagents. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications (Guo et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Antioxidant Activity : A study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds exhibited significant in vitro antioxidant activity, with some showing enhanced radical scavenging due to electron-donating substituents enhancing activity while electron-withdrawing groups like nitro groups decreased it (Y Kotaiah et al., 2012).

Antiviral Properties : Another research explored thienopyrimidinone derivatives as inhibitors of HIV reverse transcriptase-associated ribonuclease H. These derivatives demonstrated significant in vitro activity against both wild-type HIV-1 RT and drug-resistant variants, providing a platform for designing improved antagonists for use in combination antiviral therapy (Takashi Masaoka et al., 2013).

Antimicrobial Activity : The synthesis of new pyridothienopyrimidines and pyridothienotriazines was reported, with some derivatives tested in vitro for antimicrobial activities. The findings indicate potential applications of these compounds in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).

Methodological Advances

Green Synthesis Approaches : A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction was reported. This method is characterized by step economy, reduced catalyst loading, and easy purification, highlighting a sustainable pathway for synthesizing pharmacologically important compounds (Taoda Shi et al., 2018).

Pharmacological Studies

Antihyperlipaemic Activity : Research on 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones demonstrated potential antihyperlipaemic activity in animal models. One compound, in particular, showed serum triglyceride lowering activity comparable to that of known drugs, indicating its potential for treating hyperlipidemia (C. Shishoo et al., 1990).

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-11-10-9(5-19-12(10)14-6-13-11)7-2-1-3-8(4-7)15(17)18/h1-6H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNUWYIWDIDCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

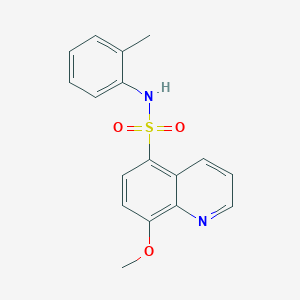

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

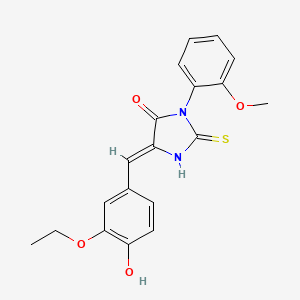

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

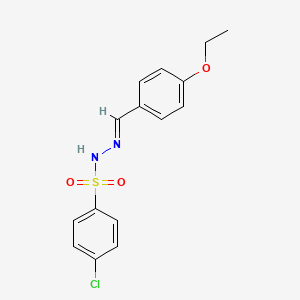

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)